N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
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Overview
Description
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then subjected to further functionalization to introduce the ethoxyanilino and methylbenzenesulfonamide groups. The reaction conditions often involve the use of solvents like ethanol or chloroform and catalysts such as phosphorous oxychloride .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely but often involve the use of solvents like ethanol, chloroform, or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. For its anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-{[(2-ethoxyanilino)carbonyl]oxy}-2-(1-naphthyl)ethanimidamide
- N’-(3,4-dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide
- Various quinoline and quinolone derivatives
Uniqueness
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit enhanced antimicrobial or anticancer activities, making it a valuable compound for further research .
Properties
CAS No. |
565172-14-7 |
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Molecular Formula |
C23H22N4O3S |
Molecular Weight |
434.5g/mol |
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-18-13-11-17(12-14-18)24-22-23(26-21-10-5-4-9-20(21)25-22)27-31(28,29)19-8-6-7-16(2)15-19/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
OFBCMAOOJVCNIU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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